molecular formula C18H14N2O6S B353018 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid CAS No. 1008682-56-1

3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid

Cat. No. B353018
CAS RN: 1008682-56-1
M. Wt: 386.4g/mol
InChI Key: POFBFHZQPHKWJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid, also known as CPMX, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiazolidinedione family, which has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.

Mechanism of Action

The mechanism of action of 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that this compound derivatives can inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In addition, this compound derivatives have been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK). These enzymes play important roles in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-diabetic effects. Studies have shown that this compound derivatives can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound derivatives have been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound derivatives have been shown to have anti-diabetic effects by improving insulin sensitivity and glucose uptake.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid in lab experiments is its potential as a lead compound for the development of new drugs. This compound derivatives have been shown to have various biological activities, making them potential candidates for the treatment of various diseases. In addition, this compound is relatively easy to synthesize and purify, making it a convenient compound for lab experiments.
One of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound derivatives can have cytotoxic effects on normal cells, which may limit their use as therapeutic agents. Furthermore, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its potential side effects.

Future Directions

There are several future directions for 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid research. One area of research is the development of this compound derivatives as potential anti-cancer agents. Studies have shown that this compound derivatives can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound derivatives have been shown to have anti-inflammatory effects, making them potential candidates for the treatment of inflammatory diseases such as rheumatoid arthritis.
Another area of research is the development of this compound derivatives as potential anti-diabetic agents. Studies have shown that this compound derivatives can improve insulin sensitivity and glucose uptake, making them potential candidates for the treatment of type 2 diabetes.
Finally, there is a need for further studies to elucidate the mechanism of action of this compound. Understanding the molecular targets and signaling pathways involved in this compound activity will help to identify potential therapeutic applications and minimize potential side effects.

Synthesis Methods

The synthesis of 3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid involves the reaction of 4-carboxyaniline with 2,4-thiazolidinedione in the presence of a catalyst. The resulting intermediate is then reacted with 3-bromobenzoic acid to form the final product. The purity and yield of the product can be improved by using various purification techniques, such as recrystallization and chromatography.

Scientific Research Applications

3-((5-((4-Carboxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the main areas of research is the development of this compound derivatives as potential anti-cancer agents. Studies have shown that this compound derivatives can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound derivatives have been shown to have anti-inflammatory effects, making them potential candidates for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3-[[5-(4-carboxyanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O6S/c21-15-14(19-13-6-4-11(5-7-13)16(22)23)27-18(26)20(15)9-10-2-1-3-12(8-10)17(24)25/h1-8,14,19H,9H2,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFBFHZQPHKWJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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